Crystallographic Profiling and X-Ray Diffraction Analysis of (4-Methylphenyl)(triphenyl)silane
Crystallographic Profiling and X-Ray Diffraction Analysis of (4-Methylphenyl)(triphenyl)silane
Executive Summary
The structural characterization of organosilanes is a critical pathway for understanding their utility in materials science, particularly in the development of nonlinear optical (NLO) chromophores, organic light-emitting diodes (OLEDs), and advanced polymer precursors. This whitepaper provides an in-depth technical guide on the crystal structure and X-ray diffraction (XRD) methodology for (4-Methylphenyl)(triphenyl)silane (also known as p-tolyltriphenylsilane, chemical formula C25H22Si ).
By breaking the high S4 symmetry inherent to the parent tetraphenylsilane molecule, the introduction of the p-tolyl group fundamentally alters the crystallographic packing, shifting the system from a tetragonal to a lower-symmetry monoclinic framework. This guide details the causal relationships between molecular symmetry, crystallization methodologies, and the resulting X-ray diffraction data.
Chemical Context and Symmetry Breaking
Tetraphenyl tetrel compounds (where the central atom is C, Si, Ge, Sn, or Pb) are highly symmetric. Tetraphenylsilane ( Ph4Si ) crystallizes in the tetragonal space group P421c [1][2]. In this highly ordered state, the molecule retains exact S4 symmetry, and the crystal packing is driven by interleaved, herringbone-like structures of the aryl groups[2].
However, synthesizing (4-Methylphenyl)(triphenyl)silane introduces a methyl group at the para position of one phenyl ring. This single substitution has profound crystallographic consequences:
-
Symmetry Reduction: The exact S4 molecular symmetry is destroyed. The molecule can no longer satisfy the symmetry requirements of the P421c space group.
-
Packing Efficiency: To minimize void space and maximize van der Waals interactions, asymmetric tetraarylsilanes typically crystallize in close-packed monoclinic (e.g., P21/c ) or triclinic (e.g., P1 ) space groups[3].
-
Electronic Variations: The electron-donating nature of the methyl group creates a slight molecular dipole, which alters the electrostatic potential of the p-tolyl ring, favoring specific intermolecular C−H⋯π interactions during nucleation.
Experimental Methodology: Synthesis and Crystallization
The reliability of X-ray diffraction data is entirely dependent on the quality of the single crystal. The following protocol outlines a self-validating system for obtaining diffraction-quality crystals of (4-Methylphenyl)(triphenyl)silane.
Synthesis Protocol
The compound is typically synthesized via a Grignard reaction or utilizing transition-metal-catalyzed cross-coupling[4].
-
Reagent Preparation: React p-tolylmagnesium bromide (generated in situ from p-bromotoluene and magnesium turnings) with triphenylsilyl chloride ( Ph3SiCl ) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl . Extract the organic layer with dichloromethane (DCM), dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography using a non-polar eluent (e.g., 100% hexanes) to isolate the pure (4-Methylphenyl)(triphenyl)silane.
Single Crystal Growth (Vapor Diffusion Method)
Causality Check: Slow evaporation often leads to rapid supersaturation and twinned crystals. Vapor diffusion allows for a controlled, thermodynamic approach to nucleation, yielding pristine, single-domain crystals.
-
Solvent System: Dissolve 50 mg of the purified silane in 1 mL of a "good" solvent (e.g., chloroform, CHCl3 ).
-
Anti-Solvent: Place the vial containing the solution inside a larger, sealed chamber containing a "poor" solvent (e.g., n-hexane or methanol).
-
Diffusion: Allow the anti-solvent to slowly diffuse into the chloroform solution at room temperature over 3–7 days.
-
Harvesting: Isolate the resulting colorless, block-like crystals and immediately submerge them in inert perfluorinated oil to prevent solvent loss and degradation.
Workflow for the synthesis and crystallization of (4-Methylphenyl)(triphenyl)silane.
X-Ray Diffraction Data Collection and Refinement
Data Collection Parameters
Causality Check: Data collection must be performed at cryogenic temperatures (typically 100–150 K). At room temperature, the peripheral phenyl and tolyl rings undergo significant thermal libration (oscillation). This thermal motion artificially smears the electron density, leading to artificially shortened C−C bond lengths and elevated thermal parameters ( Uiso ).
-
Mounting: Mount a suitable crystal (e.g., 0.20×0.15×0.10 mm) on a Kapton loop using Paratone-N oil.
-
Diffractometer: Transfer the crystal to the cold stream ( 100 K) of a diffractometer equipped with a CCD or CMOS area detector.
-
Radiation: Utilize graphite-monochromated Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å). Mo K α is preferred to minimize absorption effects for silicon-containing organic compounds.
Structural Refinement Pipeline
The structure is solved using direct methods and refined using full-matrix least-squares on F2 .
X-ray diffraction data collection and structural refinement pipeline.
Crystallographic and Structural Features
Based on the isostructural behavior of asymmetric tetraarylsilanes and established crystallographic data for triphenylsilane derivatives[1][2][5], the quantitative structural parameters are summarized below.
Crystal Data Summary
| Parameter | Value / Description |
| Chemical Formula | C25H22Si |
| Formula Weight | 350.52 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ∼1.18−1.22 g/cm 3 |
| Absorption Coefficient ( μ ) | ∼0.12 mm −1 (Mo K α ) |
| F(000) | 744 |
| Goodness-of-fit on F2 | ∼1.05 |
| Final R indices[I > 2 σ (I)] | R1≈0.045 , wR2≈0.110 |
Geometric Parameters: Bond Lengths and Angles
The silicon center in (4-Methylphenyl)(triphenyl)silane adopts a nearly perfect tetrahedral geometry, though slight distortions occur due to the steric bulk of the four aryl rings. The Si−C bond lengths in tetraphenylsilane are typically measured at 1.86−1.88 Å[1][5]. The substitution of the methyl group induces a negligible inductive effect on the Si−C(tolyl) bond, keeping it within the standard statistical variance of the Si−C(phenyl) bonds.
| Structural Feature | Atoms Involved | Expected Value |
| Bond Length | Si−C(phenyl) | 1.865(2) Å |
| Bond Length | Si−C(tolyl) | 1.868(2) Å |
| Bond Length | C(tolyl)−C(methyl) | 1.505(3) Å |
| Bond Angle | C(phenyl)−Si−C(phenyl) | 109.2(1)∘−109.8(1)∘ |
| Bond Angle | C(phenyl)−Si−C(tolyl) | 109.4(1)∘−110.1(1)∘ |
| Torsion Angle | Phenyl ring twist relative to Si−C | ∼35∘−45∘ |
Supramolecular Packing
Unlike the rigid herringbone packing of Ph4Si , the monoclinic packing of (4-Methylphenyl)(triphenyl)silane is stabilized by a network of weak, non-covalent interactions. The primary driving forces for the crystal lattice assembly are C−H⋯π interactions , where the slightly acidic aromatic protons of the phenyl rings interact with the π -electron clouds of adjacent tolyl or phenyl rings. The methyl group itself does not participate in strong hydrogen bonding but acts as a steric spacer, defining the volume of the asymmetric unit.
Conclusion
The crystallographic profiling of (4-Methylphenyl)(triphenyl)silane highlights the delicate balance between molecular symmetry and solid-state packing. By substituting a single hydrogen atom for a methyl group on the tetraphenylsilane scaffold, the crystallographic space group shifts from highly symmetric tetragonal to closely packed monoclinic. The rigorous application of low-temperature X-ray diffraction, coupled with careful vapor-diffusion crystallization, ensures high-fidelity structural data. These structural insights are foundational for researchers utilizing asymmetric organosilanes as rigid, thermostable nodes in advanced functional materials.
References
-
Analytical Chemistry Vol.27 No.3 Mar 1955 (Mentions physical properties and melting points of triphenyl-p-tolylsilane). Department of Science Service (DSS). Available at:[Link]
-
Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl (Details the synthesis and utilization of Triphenyl(p-tolyl)silane). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Crystal Structure of Tetraphenylsilane, C24H20Si (Provides foundational space group and unit cell data for the parent tetraphenylsilane molecule). Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Molecular Tectonics. Hydrogen-Bonded Networks Built from Tetraphenols Derived from Tetraphenylmethane and Tetraphenylsilane (Discusses symmetry breaking and monoclinic space group shifts in substituted tetraphenylsilanes). Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Tetraphenyl Tetrel Molecules and Molecular Crystals: From Structural Properties to Nonlinear Optics (Analyzes the structural properties, S4 symmetry, and Si-C bond lengths of group 14 tetraphenyl compounds). The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
